![molecular formula C14H19BrSSe B12599150 {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene CAS No. 633309-65-6](/img/structure/B12599150.png)
{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene is an organoselenium compound characterized by the presence of bromine, sulfur, and selenium atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromohept-1-ene, methylsulfanyl compounds, and selenylating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, with the addition of catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene can undergo oxidation reactions, where the sulfur and selenium atoms are oxidized to form sulfoxides and selenoxides, respectively.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The compound can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of sulfoxides and selenoxides.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene serves as a versatile intermediate for the construction of complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological pathways and its potential as an anticancer or antimicrobial agent.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, is of particular interest.
Industry
In the materials science industry, the compound is used in the development of advanced materials with unique electronic and optical properties. Its incorporation into polymers and nanomaterials enhances their performance in various applications.
Wirkmechanismus
The mechanism of action of {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s selenium and sulfur atoms play a crucial role in its reactivity, enabling it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and disrupt biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]sulfanyl}benzene: Similar structure but with sulfur instead of selenium.
{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]tellanyl}benzene: Similar structure but with tellurium instead of selenium.
Uniqueness
The presence of selenium in {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene imparts unique properties compared to its sulfur and tellurium analogs
Eigenschaften
CAS-Nummer |
633309-65-6 |
|---|---|
Molekularformel |
C14H19BrSSe |
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
(2-bromo-1-methylsulfanylhept-1-enyl)selanylbenzene |
InChI |
InChI=1S/C14H19BrSSe/c1-3-4-6-11-13(15)14(16-2)17-12-9-7-5-8-10-12/h5,7-10H,3-4,6,11H2,1-2H3 |
InChI-Schlüssel |
NODZKNVMHLMQEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=C(SC)[Se]C1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
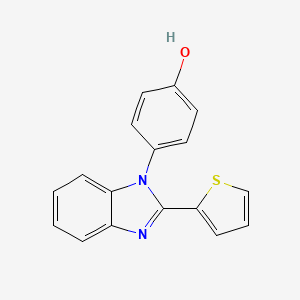
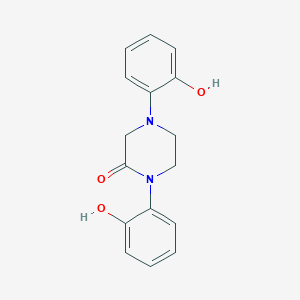

![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)
![2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane](/img/structure/B12599107.png)
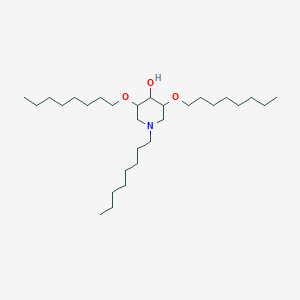
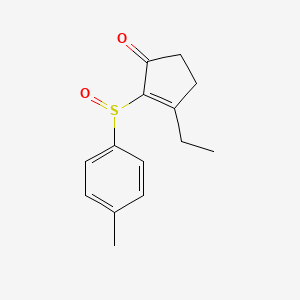

![N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599128.png)
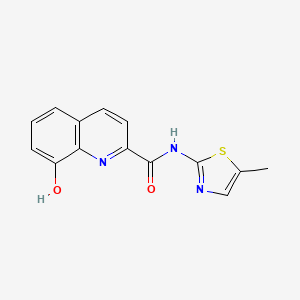
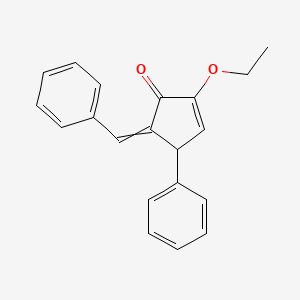
![2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one](/img/structure/B12599149.png)
